molecular formula C23H32N6O5 B2860506 7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione CAS No. 941965-45-3

7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2860506
CAS RN: 941965-45-3
M. Wt: 472.546
InChI Key: LTJPAROGZCCPDD-UHFFFAOYSA-N
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Description

7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H32N6O5 and its molecular weight is 472.546. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Properties

The compound, 7-(2-Hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione, exhibits a planar purine fused-ring skeleton and a morpholine ring adopting a chair conformation. This chemical structure is stabilized by a network of intermolecular hydrogen bonds, and the conformation of the 7-amino-hydroxyalkyl substituent is influenced by an O-H...N intramolecular hydrogen bond (Karczmarzyk, Pawłowski, & Karolak-Wojciechowska, 1995).

Biomedical Research

  • Cardiovascular Activity : Derivatives of this compound, particularly those with 8-alkylamino substitutions, have been evaluated for electrocardiographic, antiarrhythmic, and hypotensive activity. Compounds with specific substituents showed strong prophylactic antiarrhythmic activity and hypotensive effects, highlighting their potential in cardiovascular research (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).

  • Antitumor Activity : Related derivatives have been investigated for their antitumor properties. Certain compounds have shown the ability to inhibit tumor growth in vitro, suggesting potential applications in oncology research (Jurd, 1997).

  • Serotonin Receptor Affinity : Variants of this compound have been studied for their affinity to serotonin receptors. These studies are essential in understanding and developing treatments for psychological disorders such as depression and anxiety (Chłoń-Rzepa, Żmudzki, Satała, Duszyńska, Partyka, Wróbel, Jastrzębska-Więsek, Wesołowska, Bojarski, Pawłowski, & Zajdel, 2013).

Polymer Chemistry

  • Ring-Opening Polymerization : The compound's derivatives are utilized in ring-opening polymerization, particularly in the synthesis of poly(ester amide)s. This represents an innovative approach in the field of polymer chemistry (Feng, Klee, Keul, & Höcker, 2000).

  • Synthesis of Polydepsipeptides : The ring-opening polymerization process of morpholine-2,5-dione derivatives, related to the subject compound, is also used for synthesizing polydepsipeptides with alternating hydroxy acid and amino acid residues, highlighting its versatility in polymer synthesis (Tsuji, Sato, Masaki, Arakawa, Kuzuya, & Ohya, 2018).

properties

IUPAC Name

7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-(3-morpholin-4-ylpropylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O5/c1-26-20-19(21(31)27(2)23(26)32)29(15-17(30)16-34-18-7-4-3-5-8-18)22(25-20)24-9-6-10-28-11-13-33-14-12-28/h3-5,7-8,17,30H,6,9-16H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJPAROGZCCPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCCN3CCOCC3)CC(COC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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